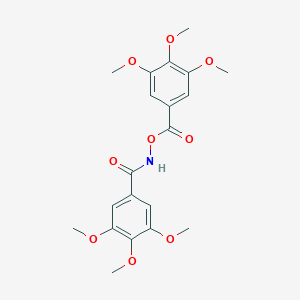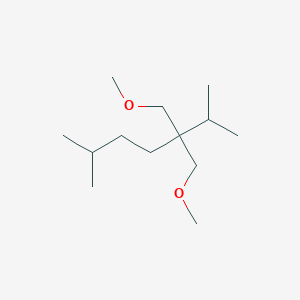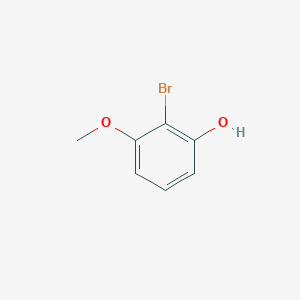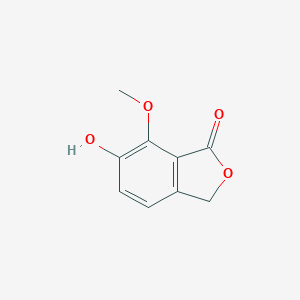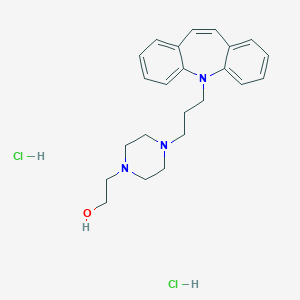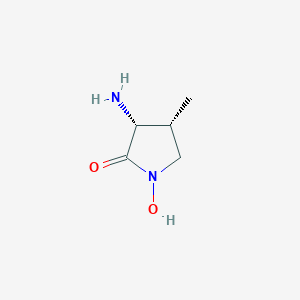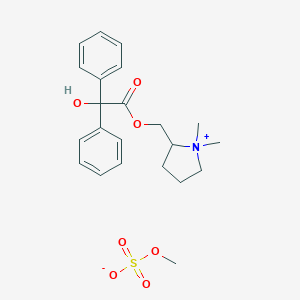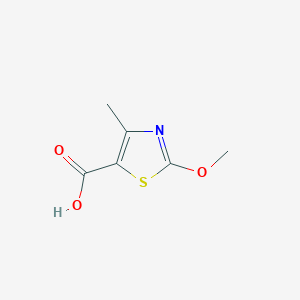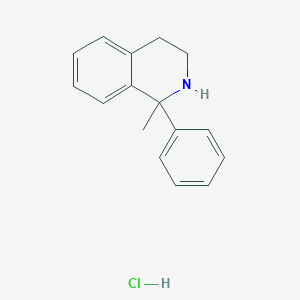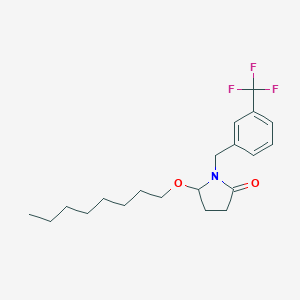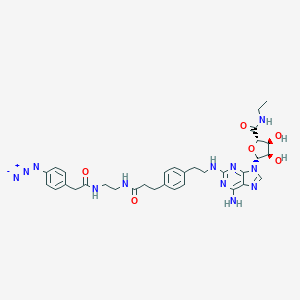
(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine
描述
(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a chemical compound with a morpholine ring structure substituted with a chloromethyl group at the second position and a phenylmethyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as morpholine, benzyl chloride, and chloromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions
(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduced derivatives such as methylated compounds.
Substitution Products: New compounds with substituted functional groups.
科学研究应用
(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors or enzymes in biological systems.
Modulate Pathways: Influence biochemical pathways by altering the activity of key proteins or enzymes.
Chemical Interactions: Undergo chemical reactions that result in the formation of active metabolites or intermediates.
相似化合物的比较
Similar Compounds
(2S)-2-(Hydroxymethyl)-4-(phenylmethyl)morpholine: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
(2S)-2-(Methyl)-4-(phenylmethyl)morpholine: Similar structure but with a methyl group instead of a chloromethyl group.
(2S)-2-(Bromomethyl)-4-(phenylmethyl)morpholine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
属性
IUPAC Name |
(2S)-4-benzyl-2-(chloromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRZZNYCOTWNN-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
